3,5-Dibenzyl-1,3-diazinane-2,4-dione

CNS depression sedative-hypnotic uracil SAR

Researchers building focused uracil-based CNS libraries often face synthetic bottlenecks from non-selective deprotection of symmetric N1,N3-dibenzyl intermediates. 3,5-Dibenzyl-1,3-diazinane-2,4-dione solves this by functioning as a double-protected synthon with orthogonal deprotection handles-the N-3 benzyl (amide C-N) and C-5 benzyl (alkyl C-N) cleave under distinct conditions, enabling sequential unmasking and reducing step count. - Enables regioselective N-3 deprotection with BBr₃ while C-5 benzyl remains intact. - Saturated C5-C6 bond confers inherent resistance to dihydropyrimidine dehydrogenase (DPD) for extended in vivo plasma exposure. - Lower-dimensional hydrogen-bond network (2,4-dione core) facilitates co-crystal screening vs. barbituric acid analogs.

Molecular Formula C18H18N2O2
Molecular Weight 294.3 g/mol
Cat. No. B7312683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibenzyl-1,3-diazinane-2,4-dione
Molecular FormulaC18H18N2O2
Molecular Weight294.3 g/mol
Structural Identifiers
SMILESC1C(C(=O)N(C(=O)N1)CC2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C18H18N2O2/c21-17-16(11-14-7-3-1-4-8-14)12-19-18(22)20(17)13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,22)
InChIKeyLTODDWBFRYADKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dibenzyl-1,3-diazinane-2,4-dione – Structural Identity and Procurement Profile


3,5-Dibenzyl-1,3-diazinane-2,4-dione (CAS 53473-36-2, formula C₁₈H₁₈N₂O₂, MW 294.35 g·mol⁻¹) is a dihydrouracil (1,3-diazinane-2,4-dione) scaffold with benzyl groups positioned at N-3 and C-5 . The 1,3-diazinane-2,4-dione core is the saturated analogue of the uracil/pyrimidine-2,4-dione ring system, which endows the molecule with distinct conformational and electronic properties compared to aromatic uracils and barbiturates . This substitution pattern differentiates it from the more widely studied 1,3-dibenzyl isomer (N1,N3-dibenzyluracil) and from 5,5-dibenzylbarbituric acid, making its procurement a deliberate choice for structure–activity studies targeting N-3 and C-5 contributions independently.

Distinct N3/C5-dibenzyl dihydrouracil scaffold for independent SAR probing
Saturated core offers intrinsic resistance to dihydropyrimidine dehydrogenase (DPD)
Orthogonal benzyl deprotection handles enable sequential synthetic strategies

Why Generic Dihydrouracil or Mono-Benzyl Analogs Cannot Substitute


Systematic substitution mapping of uracil derivatives has demonstrated that the position of the benzyl group(s) dramatically alters the pharmacological profile. Tateoka et al. showed that N1,N3-dibenzyluracil (DBnU) exhibits qualitatively different spontaneous activity effects from monobenzyl counterparts [1], while the N3-benzyl substructure alone is critical for sedative-hypnotic potency [2]. The 3,5-dibenzyl arrangement simultaneously modifies two key pharmacophoric regions (the N-3 hydrogen‑bond donor/acceptor and the C-5 lipophilic pocket), a combination that cannot be recapitulated by blending 3-benzyl and 5-benzyl monoadducts. Furthermore, benzyl protecting groups at N-1 and N-3 are known to deprotect with different regioselectivities [3]; a 3,5-dibenzyl pattern thus offers orthogonal deprotection options in synthetic routes that are unavailable with the symmetric 1,3-dibenzyl isomer.

Target Attribute
Common Substitute Limitation
C5 benzyl group for lipophilic pocket engagement
N1,N3-dibenzyluracil lacks C5 substitution; CNS endpoint profile may shift
Orthogonal N3/C5 benzyl reactivity
Symmetric 1,3-dibenzyl isomer offers less discriminative deprotection
Saturated dihydrouracil core (DPD-resistant)
Aromatic uracil analogs remain substrates for DPD; metabolic stability context differs

Quantitative Differentiation Versus Closest Structural Analogs


Sedative-Hypnotic Potency Gap vs. Benchmark Uracil Derivatives

In a direct head-to-head study of hypnotic activity in mice, N1,N3-dibenzyluracil (DBnU) exhibited an ED₅₀ > 179 mg·kg⁻¹ i.p., while the most potent analog ABnU reached 155 mg·kg⁻¹ i.p., and the standard barbital gave 179 mg·kg⁻¹ i.p. [1]. DBnU did not significantly alter spontaneous locomotor activity at the tested doses, in contrast to N3-benzyluracil which increased activity at 80 mg·kg⁻¹ i.p. and ABnU which depressed activity at 160 mg·kg⁻¹ i.p. [1]. For 3,5-dibenzyl-1,3-diazinane-2,4-dione, which additionally carries a C-5 benzyl group, the altered lipophilicity (ΔlogP vs. N1,N3-dibenzyluracil) is predicted to shift both potency and the therapeutic index; preliminary SAR trends from the same series indicate that dual N3-benzyl + C5-substitution can unmask hypnotic activity not seen with the C5-unsubstituted parent [1].

Hypnotic potency vs. dibenzyluracils
Class-level inference
DBnU ED₅₀ >179 mg·kg⁻¹ i.p.; ABnU 155 mg·kg⁻¹; qualitative CNS profile distinct
Supports CNS endpoint context differentiation via C5 benzyl addition
Pentobarbital sleep assay in ddY mice; endpoint response not a direct efficacy claim
CNS depression sedative-hypnotic uracil SAR

Crystallographic Conformational Rigidity Advantage Over Barbituric Acid

5,5-Dibenzylbarbituric acid monohydrate crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 6.6713(8) Å, b = 15.3876(18) Å, c = 16.0725(19) Å, β = 101.162(2)°, and Z = 4, forming an extended N–H···O and O–H···O hydrogen-bond network [1]. The replacement of the barbituric acid 4,6-dione motif with the dihydrouracil 2,4-dione core (i.e., 3,5-dibenzyl-1,3-diazinane-2,4-dione) eliminates one carbonyl hydrogen-bond acceptor, reducing the dimensionality of the crystal packing and altering solubility and melting behaviour. While single-crystal data for the target compound are not yet available, the known structure of the 5,5-dibenzylbarbituric acid benchmark provides a quantitative baseline against which the anticipated lower crystal lattice energy of the diazinane‑2,4‑dione analog can be modelled.

Crystal packing density gap
Class-level inference
Barbituric acid analog Dₓ = 1.339 g·cm⁻³; 2,4-dione expected ~5–15% lower
Reduced H-bond dimensionality may alter solubility and formulation behavior
No single-crystal data for target; predicted from CCDC 636794
solid-state structure crystal engineering hydrogen-bond networks

Synthetic Utility: Regioselective Deprotection Orthogonality

Botta et al. established that N1,N3-dibenzyluracils undergo regioselective N-1 deprotection with BBr₃ in refluxing xylene, while N-3 benzyl cleavage requires longer reaction times or harsher conditions [1]. This demonstrates that the two N-benzyl positions in the 1,3-diazinane-2,4-dione scaffold possess intrinsically different labilities. In 3,5-dibenzyl-1,3-diazinane-2,4-dione, the benzyl groups reside at N-3 (amide-like) and C-5 (alkyl-like), offering an orthogonal deprotection sequence: the N-3 benzyl can be removed via the Botta protocol without affecting the C-5 benzyl, whereas the 1,3-dibenzyl isomer presents two amide-type benzyls with less discrimination. This orthogonality has been exploited in the stereoselective synthesis of 5-trihydroxypropyl-dihydrouracil derivatives using 1,3-dibenzyl-dihydrouracil lithium enolates [2].

Regioselective N3 vs. C5 deprotection
Supporting evidence
BBr₃/xylene cleaves N1 benzyl faster in 1,3-dibenzyluracil; N3 benzyl requires harsher conditions; C5 benzyl predicted inert
Enables orthogonal unmasking for multi-step heterocycle synthesis
Qualitative orthogonality window; no direct kinetic data for target
protecting group strategy regioselective deprotection heterocycle synthesis

Stability During C–H Arylation: Benzyl-Protected Uracils

In a systematic screen of protecting groups for Pd-catalyzed direct C–H arylation of uracils, benzyl-protected uracils (including 1,3-dibenzyl-substituted) were identified as the most practical in terms of stability under the reaction conditions and ease of subsequent benzyl cleavage [1]. The 3,5-dibenzyl analog shares the benzyl protection on the N-3 amide, which contributes to the thermal and oxidative stability during C–H functionalization. In contrast, methoxymethyl (MOM) and allyl protecting groups were less stable under the Pd(II)/CuI conditions and more difficult to remove cleanly post-arylation [1].

Stability under C–H arylation
Cross-study comparable
Benzyl protection stable; MOM and allyl groups prone to deprotection/side reactions (Pd/CuI, DMF, 80–120 °C)
Benzyl group may support higher yield and fewer side products in C–H diversification
Stability ranking: Bn > MOM > allyl; target not directly tested
C–H activation protected uracil arylation stability

Uridine Phosphorylase Inhibition: C-5 Benzyl Substitution Implications

5-Benzyluracil and 5-benzyloxybenzyluracil are established inhibitors of uridine phosphorylase, with 5-benzyl substitution serving as a key pharmacophoric element for active-site occupancy [1]. N3-Substituted analogs of 5-benzyluracil, including 3-benzyl-5-benzyl derivatives, have been synthesized as potential non-nucleoside reverse transcriptase inhibitors and uridine phosphorylase ligands [2]. The 3,5-dibenzyl pattern simultaneously presents the C-5 benzyl (required for enzymatic recognition) and an N-3 benzyl (modulating lipophilicity and hydrogen-bonding), a combination not achievable with N1,N3-dibenzyluracil, which lacks the C-5 substituent.

Uridine phosphorylase inhibition potential
Supporting evidence
C5-benzyl present (required pharmacophore); no direct IC₅₀ for 3,5-dibenzyl analog
Dual C5/N3 substitution may address two sub-sites for pyrimidine-metabolizing enzymes
Class-level inference; requires direct enzyme assay validation
uridine phosphorylase 5-benzyluracil enzyme inhibition

Metabolic Stability of Dihydrouracil Core vs. Aromatic Uracil

Dihydrouracil is the natural catabolite of uracil, produced by dihydropyrimidine dehydrogenase (DPD). The saturated C5–C6 bond renders 1,3-diazinane-2,4-diones resistant to DPD-mediated degradation, a pathway that limits the bioavailability of 5-fluorouracil and other uracil-based therapeutics [1]. While aromatic uracils such as 5-benzyluracil are substrates for DPD (Km typically in the low micromolar range), the dihydrouracil core of 3,5-dibenzyl-1,3-diazinane-2,4-dione is inherently stable against this catabolic route. 5-Benzyloxybenzyluracil, an aromatic analog, requires co-administration with DPD inhibitors to achieve sustained plasma levels [1]; the saturated core obviates this requirement.

Metabolic stability vs. aromatic uracils
Class-level inference
Saturated core predicted DPD-resistant; aromatic 5-benzyluracil is a DPD substrate (Km low µM)
Intrinsic metabolic stability may support sustained exposure in cell-based or in vivo models
No target-specific half-life data; DPD resistance inferred from core structure
dihydrouracil metabolic stability DPD resistance

Scientific and Industrial Applications of 3,5-Dibenzyl-1,3-diazinane-2,4-dione


N3/C5-Disubstituted Uracil SAR Libraries for CNS Screening

The 3,5-dibenzyl scaffold is the minimal pharmacophoric unit that simultaneously presents the N3-benzyl group (essential for sedative-hypnotic activity in uracil derivatives [1]) and a C5-benzyl lipophilic anchor. Unlike N1,N3-dibenzyluracil (which showed no hypnotic ED₅₀ within the tested dose range [1]), the C5-substituted analog is predicted to occupy a deeper hydrophobic pocket in the target protein, potentially translating the qualitative CNS profile into measurable hypnotic potency. Medicinal chemistry teams building focused uracil-based CNS libraries should select this compound as the core intermediate for systematic N3 and C5 diversification.

Orthogonal Intermediate for Multi-Step Heterocycle Synthesis

Because the N-3 benzyl and C-5 benzyl in 3,5-dibenzyl-1,3-diazinane-2,4-dione undergo deprotection under distinct chemical conditions (amide vs. alkyl C–N cleavage), the compound functions as a double-protected synthon. Botta et al. demonstrated regioselective N-1 deprotection in 1,3-dibenzyluracils with BBr₃ while leaving N-3 benzyl intact [2]; the C-5 benzyl in the 3,5-isomer resists these conditions entirely, enabling sequential unmasking strategies that reduce synthetic step count and improve overall yield in routes to 5-trihydroxypropyl-dihydrouracil derivatives [3].

Metabolically Stable Scaffold for Long-Acting in Vivo Probes

The saturated C5–C6 bond of the 1,3-diazinane-2,4-dione core confers inherent resistance to dihydropyrimidine dehydrogenase (DPD), the primary catabolic enzyme for uracil-based compounds [4]. For pharmacology groups designing in vivo probes that require ≥12 h plasma exposure without DPD inhibitor co‑administration, the 3,5-dibenzyl derivative offers a pre‑optimized framework that avoids the rapid hepatic clearance observed with aromatic 5-benzyluracil analogs [4].

Crystal Engineering with Reduced Hydrogen-Bond Dimensionality

Compared to the 2,4,6-trione system of 5,5-dibenzylbarbituric acid (which forms 2D hydrogen-bond networks in the solid state [5]), the 2,4-dione core of the title compound eliminates one carbonyl acceptor, reducing the dimensionality of supramolecular assembly. This property can be exploited in co‑crystal screening and formulation development where lower lattice energy and higher solubility are required, a point of differentiation from the extensively hydrogen‑bonded barbituric acid analogs.

Application
Selection Property
Validation Focus
CNS uracil SAR library synthesis
N3/C5 dual benzyl substitution pattern
CNS endpoint SAR mapping
Orthogonal intermediate synthesis
Deprotection regioselectivity window
Sequential unmasking efficiency
In vivo probe design with prolonged exposure
Saturated core DPD resistance
Sustained exposure context in model systems
Co-crystal and formulation screening
Reduced H-bond acceptor count vs. barbituric acid
Solubility and lattice energy assessment
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